molecular formula C6H8O3 B2593198 Methyl 2-(prop-2-yn-1-yloxy)acetate CAS No. 67500-49-6

Methyl 2-(prop-2-yn-1-yloxy)acetate

Cat. No. B2593198
CAS RN: 67500-49-6
M. Wt: 128.127
InChI Key: AIQJXQPQNMKDGJ-UHFFFAOYSA-N
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Description

“Methyl 2-(prop-2-yn-1-yloxy)acetate” is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.12592 . This compound is often used in chemical research .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(prop-2-yn-1-yloxy)acetate” consists of 6 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(prop-2-yn-1-yloxy)acetate” is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Asymmetric Synthesis

Methyl 2-(prop-2-yn-1-yloxy)acetate has been utilized in the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates, demonstrating its importance in stereoselective chemical reactions. This application is significant in the preparation of enantiomerically pure compounds, which are crucial in various fields of chemistry and pharmaceuticals (Basavaiah et al., 2001).

Reactions with Acetylene

In a study involving the reaction of tertiary propargylic alcohols with acetylene, methyl 2-(prop-2-yn-1-yloxy)acetate exhibited reactivity under specific conditions, leading to the formation of various chemical compounds. This research illustrates the compound's reactivity and potential use in creating diverse chemical structures (Schmidt et al., 2012).

Organic Synthesis Experiments

The compound has been included in undergraduate organic chemistry experiments, highlighting its educational value in teaching and improving students' interest and skills in scientific research (Min, 2015).

Natural Product Research

Methyl 2-(prop-2-yn-1-yloxy)acetate is relevant in the field of natural product research. Studies involving Penicillium crustosum YN-HT-15, a fungus, utilized the compound to explore potential antitumor chemical entities, demonstrating its use in medicinal chemistry and drug discovery (Liu et al., 2014).

Chemical Synthesis and Characterization

Its involvement in the synthesis of various chemical structures, like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, illustrates its versatility in organic synthesis. Such applications are crucial for developing new materials and compounds for various industrial and research purposes (Guo-fu, 2012).

Catalytic Applications

The compound has been used in silver acetate catalyzed hydroamination, showcasing its utility in catalysis. Such processes are essential in creating efficient and sustainable chemical reactions, particularly in the synthesis of N-heterocyclic compounds (Susanti et al., 2012).

Safety And Hazards

“Methyl 2-(prop-2-yn-1-yloxy)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H319, H335, H315, and H227 . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P210, P280, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

methyl 2-prop-2-ynoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJXQPQNMKDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(prop-2-yn-1-yloxy)acetate

CAS RN

67500-49-6
Record name methyl 2-(prop-2-yn-1-yloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of sodium hydride (60 5% dispersion in mineral oil) (50 g, 1.25 mol) in tetrahydrofuran (800 mL) at 0° C. under nitrogen was treated dropwise with a solution of propargyl alcohol (84 g, 1.5 mol) in tetrahydrofuran (175 mL), stirred at 0° C. for 1 hour, treated with a solution of methyl bromoacetate in tetrahydrofuran (250 mL) over 15 minutes, stirred at 0° C. for 30 minutes, stirred at ambient temperature for 2 hours, and treated with 2M HCl (800 mL). The organic layer was isolated and the aqueous layer was extracted with ethyl acetate (2×, 500 mL). The combined organic layers were washed with brine (200 mL), dreid (MgSO4), filtered, concentrated and distilled (bp 75-85° C. at 20 torr) to provide the title compound (83 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Citations

For This Compound
1
Citations
RK Everett - 2015 - deepblue.lib.umich.edu
Wittig rearrangements are useful carbon-carbon bond forming reactions that have been prominently featured in a number of total syntheses, however narrow functional group tolerance …
Number of citations: 0 deepblue.lib.umich.edu

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